(2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid
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Overview
Description
(2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid is a complex organic compound characterized by its unique isotopic labeling and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid involves multiple steps, starting from commercially available precursors. The key steps include the introduction of isotopic labels and the formation of the desired functional groups. Typical reaction conditions involve the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes purification steps such as crystallization or chromatography to obtain the final product with the desired isotopic composition and functional groups.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid is used as a labeled compound for studying reaction mechanisms and pathways. Its isotopic labels allow for precise tracking of molecular transformations.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme activities. The isotopic labels provide a means to trace the incorporation and transformation of the compound within biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure and isotopic composition could offer insights into drug metabolism and pharmacokinetics.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its isotopic labels and functional groups make it a valuable tool for studying and optimizing industrial reactions.
Mechanism of Action
The mechanism of action of (2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-6-(2-phenylethylcarbamothioylamino)hexanoic acid
- (2R)-2-(15N)azanyl-6-(2-phenylethylcarbamoylamino)hexanoic acid
- (2R)-2-amino-6-(2-phenylethylcarbamoylamino)(1,2,3,4,5,6-13C6)hexanoic acid
Uniqueness
(2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid is unique due to its specific isotopic labeling and functional groups. These features make it particularly valuable for research applications that require precise tracking and analysis of molecular transformations.
Properties
Molecular Formula |
C15H23N3O2S |
---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C15H23N3O2S/c16-13(14(19)20)8-4-5-10-17-15(21)18-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,19,20)(H2,17,18,21)/t13-/m1/s1/i4+1,5+1,8+1,10+1,13+1,14+1,16+1,17+1 |
InChI Key |
PIZZXUCKJNJOSL-OZHGQHCMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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